Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate
Description
Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate is a propanoate ester characterized by a phenoxy group substituted with a tetrahydropyran (oxan-4-yl) ring at the para position. This structural motif combines lipophilic and moderately polar features, making it a candidate for applications in medicinal chemistry and agrochemicals.
Properties
CAS No. |
62071-35-6 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate |
InChI |
InChI=1S/C16H22O4/c1-3-19-16(17)12(2)20-15-6-4-13(5-7-15)14-8-10-18-11-9-14/h4-7,12,14H,3,8-11H2,1-2H3 |
InChI Key |
WNGVTUOGICEIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. In contrast, the oxan-4-yl group in the target compound is electron-donating, which may improve solubility in polar solvents .
- Heterocyclic Influence: Compounds with benzoxazole (fenoxaprop-ethyl) or quinoxaline (quizalofop-P-ethyl) rings exhibit herbicidal activity due to their ability to inhibit acetyl-CoA carboxylase in plants . The oxan-4-yl group, however, is more commonly associated with medicinal chemistry applications, such as metabolic stability in drug candidates .
Physicochemical Properties
Analysis :
- Solubility: Quizalofop-P-ethyl’s low water solubility (0.04 g/100 mL) reflects its aromatic quinoxaline substituent, which enhances lipophilicity. The oxan-4-yl group in the target compound may confer better aqueous solubility than purely aromatic analogs .
- Thermal Stability : Bezafibrate’s high melting point (186–188°C) correlates with its crystalline structure and hydrogen-bonding capacity, whereas the target compound’s tetrahydropyran ring likely reduces crystallinity, lowering its melting point .
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